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molecular formula C9H12N2O2 B8342099 6-Ethoxy-N-methylnicotinamide

6-Ethoxy-N-methylnicotinamide

Cat. No. B8342099
M. Wt: 180.20 g/mol
InChI Key: QGCLUJLRXGNMOF-UHFFFAOYSA-N
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Patent
US08153634B2

Procedure details

To a solution of 6-chloro-N-methylnicotinamide (500 mg, 2.93 mmol) in ethanol (10 mL), sodium hydride (purity 50%) (176 mg, 7.33 mmol) was added under ice-cold conditions. The resultant mixture was heated to reflux for 8 hours. After completion of the reaction, the reaction solution was concentrated in vacuo, then filtered, washed with water and ethyl acetate, and then dried. 6-Ethoxy-N-methylnicotinamide (556 mg, yield >100%) was obtained as a white crystal.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
176 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:11]=[CH:10][C:5]([C:6]([NH:8][CH3:9])=[O:7])=[CH:4][N:3]=1.[H-].[Na+].[CH2:14]([OH:16])[CH3:15]>>[CH2:14]([O:16][C:2]1[CH:11]=[CH:10][C:5]([C:6]([NH:8][CH3:9])=[O:7])=[CH:4][N:3]=1)[CH3:15] |f:1.2|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
ClC1=NC=C(C(=O)NC)C=C1
Name
Quantity
176 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 8 hours
Duration
8 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CONCENTRATION
Type
CONCENTRATION
Details
the reaction solution was concentrated in vacuo
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with water and ethyl acetate
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(C)OC1=NC=C(C(=O)NC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 556 mg
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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